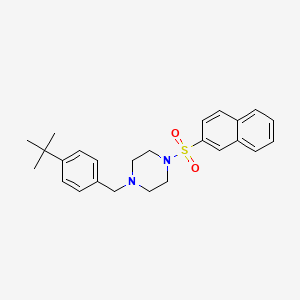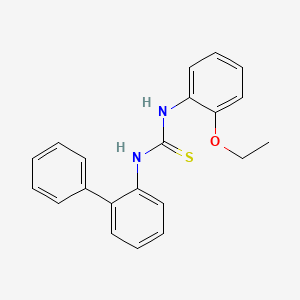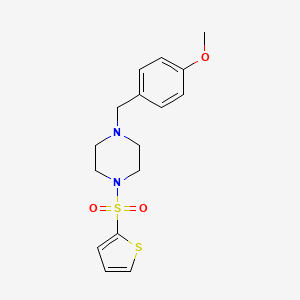![molecular formula C23H32N2O3S B4283298 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. PMSF is used in various applications such as protein purification, enzyme assays, and cell lysis.
Mecanismo De Acción
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine inhibits serine proteases by forming a covalent bond with the active site of the enzyme. The sulfonyl group of 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine reacts with the hydroxyl group of the serine residue in the active site of the enzyme, forming a stable covalent bond. This covalent bond irreversibly inactivates the enzyme, preventing it from catalyzing its substrate.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects in vivo. It is rapidly hydrolyzed in aqueous solutions and does not accumulate in the body. However, in vitro, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine also inhibits acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is a potent and selective inhibitor of serine proteases. It is easy to use and does not require any special equipment. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is also stable in aqueous solutions, making it suitable for use in various applications. However, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine has some limitations. It is not effective against all serine proteases, and some enzymes may require higher concentrations of 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine for complete inhibition. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is also a reactive compound and can react with other functional groups in the sample, leading to false-positive results.
Direcciones Futuras
There are several future directions for 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine research. One area of interest is the development of more potent and selective serine protease inhibitors. Another area of interest is the use of 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine in drug discovery. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can be used to identify potential drug targets by inhibiting serine proteases that are involved in various diseases. Additionally, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can be used to screen libraries of compounds for potential serine protease inhibitors. Finally, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can be used in neuroscience research to study the role of acetylcholinesterase in various neurological disorders.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is widely used in scientific research as a serine protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is also used in enzyme assays to inhibit serine proteases that may interfere with the assay. In cell lysis, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is used to prevent proteolytic degradation of proteins during the lysis process. Additionally, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is used in neuroscience research to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-16-17(2)19(4)23(20(5)18(16)3)29(26,27)25-13-11-24(12-14-25)15-21-7-9-22(28-6)10-8-21/h7-10H,11-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGQYLRQPCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283223.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283263.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283286.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283295.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![3-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4283315.png)